7-Chloro-4-methoxy-benzofuran
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Overview
Description
7-Chloro-4-methoxy-benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position distinguishes it from other benzofuran derivatives.
Mechanism of Action
Target of Action
Benzofuran compounds, to which 7-chloro-4-methoxy-benzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a manner that results in a variety of biological effects . For instance, some benzofuran derivatives have been found to inhibit the growth of bacteria and viruses, suggesting that this compound may also interact with its targets to inhibit their growth or function .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
The compound’s molecular weight (18261) suggests that it may have good bioavailability
Result of Action
Benzofuran compounds have been shown to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that this compound may also have a range of molecular and cellular effects.
Action Environment
Like other chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
Benzofuran derivatives have been shown to exhibit significant activity against various types of cells . For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4-hydroxy-benzofuran.
Methoxylation: The hydroxyl group at the 4th position is converted to a methoxy group using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methoxy-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-Chloro-4-methoxy-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
7-Chloro-4-hydroxy-benzofuran: Differing by the presence of a hydroxyl group instead of a methoxy group.
4-Methoxy-benzofuran: Lacking the chlorine atom at the 7th position.
7-Chloro-benzofuran: Lacking the methoxy group at the 4th position.
Uniqueness: 7-Chloro-4-methoxy-benzofuran is unique due to the combined presence of both the chlorine atom and the methoxy group, which may contribute to its distinct chemical and biological properties. This combination can influence its reactivity, solubility, and potential interactions with biological targets .
Properties
IUPAC Name |
7-chloro-4-methoxy-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYIRSEFVCZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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